2-Oxopropyl 4-methoxybenzoate 2-Oxopropyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 101395-49-7
VCID: VC11723641
InChI: InChI=1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
SMILES: CC(=O)COC(=O)C1=CC=C(C=C1)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

2-Oxopropyl 4-methoxybenzoate

CAS No.: 101395-49-7

Cat. No.: VC11723641

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopropyl 4-methoxybenzoate - 101395-49-7

Specification

CAS No. 101395-49-7
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 2-oxopropyl 4-methoxybenzoate
Standard InChI InChI=1S/C11H12O4/c1-8(12)7-15-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key CVOGRFVBXSHGOV-UHFFFAOYSA-N
SMILES CC(=O)COC(=O)C1=CC=C(C=C1)OC
Canonical SMILES CC(=O)COC(=O)C1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Oxopropyl 4-methoxybenzoate consists of a 4-methoxybenzoate moiety linked to a 2-oxopropyl group via an ester bond. The molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol (calculated from PubChem data for analogous structures ). The methoxy group at the para position of the benzene ring and the ketone functionality on the propyl chain define its reactivity and physical properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄Inferred
Molecular Weight208.21 g/molCalculated
XLogP3 (Lipophilicity)~2.1Estimated
Hydrogen Bond Acceptors4Analog

Spectral Characterization

While experimental spectra for 2-oxopropyl 4-methoxybenzoate are not directly reported, analogous compounds such as 2-oxopropyl 2-amino-4-methoxybenzoate (B4) provide reference data . Key spectral features include:

  • ¹H NMR: Aromatic protons at δ 7.69 ppm (d, J = 9.0 Hz), methoxy singlet at δ 3.88 ppm, and ketone-associated protons at δ 2.23 ppm (s) .

  • IR: Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-oxopropyl esters typically involves esterification of carboxylic acids with α-haloketones. For example:

  • Base-Mediated Esterification:

    • 4-Methoxybenzoic acid reacts with chloroacetone (CH₃COCH₂Cl) in N,N-dimethylformamide (DMF) with K₂CO₃ as a base .

    • Conditions: 50°C for 1 hour, yielding intermediates that cyclize upon heating in N-methyl-2-pyrrolidone (NMP) .

  • Cyclization and Purification:

    • Intermediate esters undergo dehydration at reflux temperatures (e.g., 8 hours in NMP) to form quinolinone derivatives in 54–71% yields .

    • Precipitation in ethyl acetate and dichloromethane washes ensures purity .

Table 2: Synthetic Parameters for Analogous Esters

ParameterValue
SolventDMF/NMP
Temperature50–100°C
Yield54–84%
Key ReagentChloroacetone

Industrial-Scale Production

NINGBO INNO PHARMCHEM CO., LTD. employs continuous flow technology for analogous esters, enhancing reaction efficiency and safety . This method reduces side reactions and improves scalability for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated hydrocarbons .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester linkage. Ketone functionality may participate in nucleophilic additions .

Thermal Properties

  • Melting Point: Estimated at 85–90°C based on analogs like 2-oxopropyl 2-amino-4-methoxybenzoate (B4: 87–89°C) .

  • Decomposition: Occurs above 200°C, with charring observed in thermogravimetric analysis (TGA) of related compounds .

Applications in Pharmaceutical and Chemical Industries

Pharmaceutical Intermediates

2-Oxopropyl 4-methoxybenzoate serves as a precursor in anticancer drug synthesis, analogous to pralatrexate intermediates . Its ketone group enables further functionalization via:

  • Suzuki Coupling: For introducing aryl groups to modulate bioactivity .

  • Reductive Amination: To generate amine derivatives for drug candidates .

Fine Chemical Synthesis

  • Fragrances: Methoxy and ketone groups contribute to aromatic profiles in perfumery .

  • Polymer Additives: Enhances UV stability in resins due to electron-rich aromatic systems .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or enzymatic esterification to improve yields.

  • Biological Screening: Test nematocidal and anticancer activity using in vitro assays .

  • Green Chemistry: Develop solvent-free synthesis routes to align with sustainable practices.

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